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Compound of Interest

Compound Name:
4-Methoxy-4-methylpiperidine

hydrochloride

CAS No.: 3970-73-8

Cat. No.: B1592120 Get Quote

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of

numerous pharmaceuticals. Its substitution pattern critically influences pharmacological activity,

and precise structural verification is paramount. 4-Methoxy-4-methylpiperidine
hydrochloride, a tertiary amine salt, presents a unique analytical challenge where

understanding the influence of stereochemistry, substituent effects, and, most importantly, the

protonation state of the nitrogen atom is essential for accurate spectral interpretation. ¹³C NMR

spectroscopy serves as an indispensable tool, providing a distinct signal for each unique

carbon environment and offering deep insights into the molecule's electronic and structural

framework.

Part 1: Theoretical Foundations of the ¹³C NMR
Spectrum
The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment.[1]

[2] For 4-methoxy-4-methylpiperidine hydrochloride, several key factors collectively

determine the final spectrum.

The Piperidine Ring and Substituent Effects
The piperidine ring typically adopts a stable chair conformation. The carbons within this ring

(C2, C3, C5, C6) will have chemical shifts influenced by their position relative to the heteroatom
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and other substituents.

C4 (Quaternary Carbon): This carbon is bonded to four other non-hydrogen atoms (C3, C5, a

methyl group, and a methoxy group). The direct attachment of the electronegative oxygen

atom from the methoxy group will cause a significant downfield shift (deshielding). As a

quaternary carbon lacking directly attached protons, its signal is expected to be of lower

intensity in a standard proton-decoupled ¹³C NMR spectrum due to the absence of the

Nuclear Overhauser Effect (NOE) enhancement.[3]

C4-Methyl (CH₃): The carbon of the methyl group at the C4 position will appear in the typical

aliphatic region of the spectrum.

Methoxy Carbon (O-CH₃): The carbon of the methoxy group is directly bonded to an oxygen

atom, causing it to resonate downfield, typically in the 50-65 ppm range.[4]

The Critical Influence of N-Protonation
The molecule is a hydrochloride salt, meaning the nitrogen atom of the piperidine ring is

protonated, bearing a positive formal charge (R₃N⁺-H). This is the single most dominant

electronic factor influencing the ring's carbon environments.

Inductive Effect: The positively charged nitrogen atom strongly withdraws electron density

from the adjacent carbons. This deshielding effect is most pronounced on the α-carbons (C2

and C6) and, to a lesser extent, on the β-carbons (C3 and C5).[5] Consequently, the signals

for C2 and C6 are expected to be shifted significantly downfield compared to the

corresponding free base.

Solvent Choice and its Implications
The hydrochloride salt form dictates the choice of solvent. The compound's polarity and ionic

character make it poorly soluble in common non-polar NMR solvents like chloroform-d (CDCl₃).

Protic deuterated solvents are required to achieve sufficient concentration for ¹³C NMR

analysis.

Suitable Solvents: Deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are excellent choices.
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Solvent Effects on Chemical Shifts: The solvent can influence chemical shifts through

interactions like hydrogen bonding.[6] It is crucial to report the solvent used, as spectral data

is only comparable when acquired under identical conditions.

Below is the structure of 4-methoxy-4-methylpiperidine hydrochloride with the carbon atoms

numbered for the subsequent spectral analysis.

Caption: Structure of 4-methoxy-4-methylpiperidine hydrochloride with carbon numbering.

Part 2: Experimental Protocol for Data Acquisition
A meticulously executed experimental plan is the foundation of high-quality, trustworthy NMR

data. The following workflow and protocol are designed to ensure reproducibility and accuracy.

Caption: Experimental workflow for ¹³C NMR analysis.

Sample Preparation
Weighing: Accurately weigh 50-100 mg of 4-methoxy-4-methylpiperidine hydrochloride. A

higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low

natural abundance of the ¹³C isotope.[7][8]

Solvent Addition: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., Methanol-d₄ or D₂O).

Dissolution: Vortex or gently agitate the vial until the sample is completely dissolved. The

solution should be clear and homogeneous. Incomplete dissolution can lead to broadened

spectral lines and difficulties in shimming the magnetic field.[9]

Filtration and Transfer: To remove any particulate matter, filter the solution through a small

plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.

Solid impurities will severely degrade the magnetic field homogeneity and, consequently, the

spectral resolution.

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Setup and Data Acquisition
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Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto

the deuterium signal of the solvent.

Shimming: Perform automated or manual shimming of the magnetic field to maximize its

homogeneity across the sample volume. This step is critical for obtaining sharp, well-

resolved peaks.

Acquisition Parameters: Set up a standard proton-decoupled ¹³C NMR experiment with the

following typical parameters:

Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on

Bruker instruments).

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are

captured.

Acquisition Time (AQ): ~1.0–1.5 seconds.

Relaxation Delay (D1): 2–5 seconds. A longer delay may be necessary to obtain a

quantitative signal for the non-protonated C4 carbon.

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and

desired signal-to-noise ratio.

Temperature: 298 K (25 °C).

Data Processing:

Apply an exponential window function (line broadening of ~1-2 Hz) to improve the signal-

to-noise ratio.

Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks have a pure absorption lineshape.
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Calibrate the chemical shift axis by referencing the solvent signal (Methanol-d₄: 49.0 ppm;

D₂O requires an external reference or referencing to a small amount of added standard

like DSS).

Part 3: Spectral Interpretation and Data Analysis
Based on established principles of ¹³C NMR and data from analogous structures, we can

predict the chemical shifts for each carbon in 4-methoxy-4-methylpiperidine hydrochloride.
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale for Prediction

C2, C6 50 - 58

α to the protonated nitrogen.

The strong inductive electron

withdrawal from the N⁺-H

group causes a significant

downfield shift.

C3, C5 30 - 38

β to the protonated nitrogen.

They experience a moderate

downfield shift due to the

inductive effect, but less

pronounced than at the α-

positions.

C4 70 - 78

Quaternary carbon attached to

an electronegative oxygen

atom, resulting in a strong

deshielding effect. The signal

intensity is expected to be

weak.

C7 (C-CH₃) 20 - 28

Aliphatic methyl group. Its

chemical shift is in the

expected range for a methyl

group on a quaternary carbon.

C8 (O-CH₃) 48 - 55

Methoxy carbon. Directly

bonded to oxygen, placing it in

the typical range for ether

carbons.[3]

Analysis of the Predicted Spectrum:

The spectrum is expected to show five distinct signals, as the molecule possesses a plane of

symmetry passing through C4 and the nitrogen atom, making C2 and C6 chemically equivalent,

and C3 and C5 chemically equivalent.
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Downfield Region (70-78 ppm): A single, weak signal corresponding to the quaternary

carbon C4.

Mid-field Region (48-58 ppm): Two signals are expected here. The signal for the methoxy

carbon C8 and the signal for the equivalent carbons C2 and C6. Distinguishing these may

require 2D NMR experiments (like HSQC/HMBC), but the C2/C6 signal is expected to be

more intense as it represents two carbons.

Upfield Region (20-38 ppm): Two signals are predicted in this aliphatic region. The more

downfield signal will belong to the equivalent carbons C3 and C5, while the most upfield

signal will be from the C4-methyl carbon, C7.

Conclusion
The ¹³C NMR analysis of 4-methoxy-4-methylpiperidine hydrochloride is a powerful method

for its structural confirmation. A successful analysis hinges on understanding the profound

deshielding effect of the protonated nitrogen on the piperidine ring carbons, selecting an

appropriate polar deuterated solvent, and utilizing optimized acquisition parameters to detect

all carbon signals, including the weak quaternary carbon. The predicted spectrum,

characterized by five distinct signals, provides a clear fingerprint for this compound, enabling

researchers to confidently verify its structure in drug discovery and development pipelines.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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